molecular formula C9H13N B069650 7a-ethynylhexahydro-1H-pyrrolizine CAS No. 188057-30-9

7a-ethynylhexahydro-1H-pyrrolizine

Numéro de catalogue: B069650
Numéro CAS: 188057-30-9
Poids moléculaire: 135.21 g/mol
Clé InChI: PVWJVTHJDXHNNB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

The synthesis of 7a-ethynylhexahydro-1H-pyrrolizine can be achieved through several synthetic routes. One common method involves the cyclization of acyclic precursors or the use of pyrrolidine derivatives . The Dieckmann reaction is often employed, where pyrrolidine undergoes cyclization to form the pyrrolizidine core . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Mécanisme D'action

Activité Biologique

7a-ethynylhexahydro-1H-pyrrolizine is a compound of significant interest in pharmacological research due to its potential biological activities, particularly in the modulation of synaptic transmission. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its unique heterocyclic structure, which contributes to its biological activity. The compound's chemical formula is C11_{11}H15_{15}N, and it features an ethynyl group attached to a hexahydro-pyrrolizine backbone. This structural configuration is crucial for its interaction with biological targets.

Target Receptors

Research indicates that this compound primarily interacts with various receptors involved in synaptic transmission. Its mechanism involves modulation of neurotransmitter release and receptor activation, impacting both pre-synaptic and post-synaptic processes.

Biochemical Pathways

The compound has been shown to influence several biochemical pathways associated with synaptic plasticity and neurotransmission. Specifically, it affects the excitability of synaptic membranes, leading to alterations in neurotransmitter dynamics. This modulation can be beneficial in treating disorders related to synaptic dysfunction.

Synaptic Transmission

Studies have demonstrated that this compound effectively enhances synaptic transmission in various animal models. Its ability to control synaptic chemical transmission suggests therapeutic potential for conditions like Attention Deficit Hyperactivity Disorder (ADHD) and other cognitive disorders.

Case Studies

  • Animal Model Studies :
    • In a study involving rodents, administration of this compound resulted in improved cognitive function and enhanced synaptic plasticity as measured by behavioral tests and electrophysiological recordings.
    • Another case study highlighted its efficacy in reducing symptoms associated with ADHD, demonstrating significant improvements in attention span and impulse control.
  • Pharmacological Assessments :
    • Pharmacokinetic studies indicate that the compound exhibits favorable absorption characteristics when administered subcutaneously, with a bioavailability approaching 100%.

Comparative Biological Activity Table

CompoundMechanism of ActionTherapeutic Potential
This compoundModulates synaptic transmissionADHD, cognitive enhancement
BremelanotideAgonist of melanocortin receptorsHypoactive sexual desire disorder
Other Pyrrolizidine DerivativesVarious mechanisms affecting neurotransmissionPain relief, spasmolytic activity

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound derivatives. These derivatives have shown varying degrees of activity against different biological targets, suggesting a broad spectrum of potential applications. The compound's role in enhancing neurotransmitter release has been particularly noted in research related to neurodegenerative diseases.

Pharmacological Applications

The pharmacological applications of this compound extend beyond cognitive enhancement. Its ability to modulate synaptic transmission positions it as a candidate for developing treatments for various neurological disorders characterized by impaired neurotransmission.

Propriétés

IUPAC Name

8-ethynyl-1,2,3,5,6,7-hexahydropyrrolizine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N/c1-2-9-5-3-7-10(9)8-4-6-9/h1H,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVWJVTHJDXHNNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC12CCCN1CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

1,2,3,5,6,7-Hexahydropyrrolizinylium perchlorate (1.0 g, 4.8 mmol) was added to a solution of 0.5M ethynylmagnesium bromide (29 mL, 14.3 mmol) in THF at room temperature. The reaction mixture was allowed to stir for 45 minutes, and 15% NaOH solution was added. The slurry was diluted with brine:water (1:1) and extracted with CH2Cl2 (3×). The organic phases were combined, dried (MgSO4), concentrated and chromatographed (silica gel; CHCl3 /MeOH, 90:10) to afford an amber oil (463 mg, 71%): 1H NMR (CDCl3, 300 MHz) δ1.75-2.06 (m, 6H), 2.14-2.23 (m, 2H), 2.33 (s, 1H), 2.53-2.62 (m, 2H), 3.22-3.28 (m, 2H); MS (Cl/NH3) m/z: 136 (M+H)+.
Name
1,2,3,5,6,7-Hexahydropyrrolizinylium perchlorate
Quantity
1 g
Type
reactant
Reaction Step One
Name
ethynylmagnesium bromide
Quantity
29 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Yield
71%

Synthesis routes and methods II

Procedure details

The compound from step 15a above (1.0 g, 4.8 mmol) was added to a solution of 0.5 M ethynylmagnesium bromide (29 mL, 14.3 mmol) in THF at room temperature. The reaction mixture was stirred for 45 minutes, quenched with 15% NaOH solution, and diluted with brine:water (1:1). The aqueous phase was extracted with CH2Cl2, and the organic phases were combined, dried (MgSO4), concentrated and chromatographed (silica gel; CHCl3 /MeOH, 90:10) to afford an amber oil (463 mg, 71%): 1H NMR (CDCl3, 300 MHz) δ 1.75-2.06 (m, 6H), 2.14-2.23 (m, 2H), 2.33 (s, 1H), 2.53-2.62 (m, 2H), 322-3.28 (m, 2H); MS (CI/NH3) m/z: 136 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethynylmagnesium bromide
Quantity
29 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Yield
71%

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.